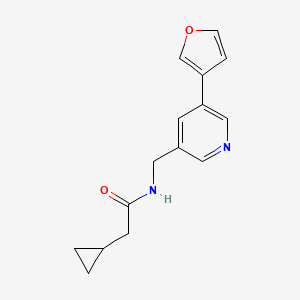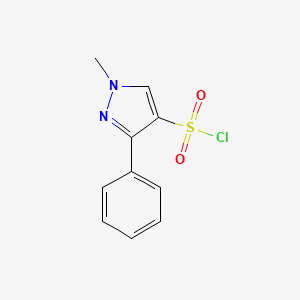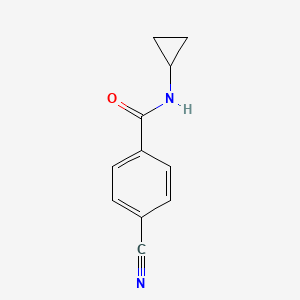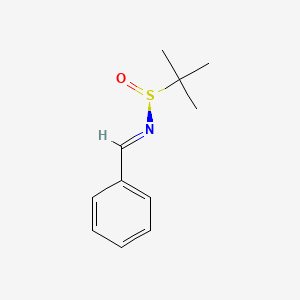![molecular formula C16H12Br2N2O2S B2845231 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine CAS No. 866019-18-3](/img/structure/B2845231.png)
6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Antiparasitic Applications
A series of 8-quinolinamines, which share structural similarities with 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine, have been synthesized and evaluated for their broad-spectrum anti-infective properties. These compounds exhibited potent in vitro antimalarial activity and showed promising results against drug-sensitive and drug-resistant Plasmodium strains. Furthermore, some derivatives demonstrated significant antileishmanial and antifungal activities, making them potential candidates for treating various infectious diseases (Jain et al., 2018).
Chemical Synthesis and Reactivity
The reactivity of quinolinamine derivatives has been a subject of interest for synthetic chemists. Studies have explored the cyclization reactions of cyclic ene sulfonamides to form polycyclic imines, demonstrating the versatility of sulfonamide-containing quinolinamines in organic synthesis. Such reactions have potential applications in creating complex molecular architectures, which could be valuable in medicinal chemistry and materials science (Zhang et al., 2013).
Biochemical Studies
Quinolinamine derivatives have been used to understand biochemical pathways and mechanisms. For example, quinolinate, a related compound, has been studied for its role in neurodegenerative diseases due to its excitotoxic properties. Research has focused on its production by microglia and astrocytes and its accumulation in response to ischemic brain injury and systemic immune activation, providing insights into the pathophysiology of neurological disorders (Heyes et al., 1997).
Diuretic Activity
Further research into benzothiazole sulfonamides containing the quinoxaline ring system, closely related to quinolinamine structures, has revealed potential diuretic activities. These compounds were synthesized and evaluated in vivo, with some showing promising diuretic effects, indicating potential applications in the treatment of conditions requiring diuresis (Husain et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
6,8-dibromo-3-(4-methylphenyl)sulfonylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N2O2S/c1-9-2-4-12(5-3-9)23(21,22)14-7-10-6-11(17)8-13(18)15(10)20-16(14)19/h2-8H,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHQROXGSBXVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3N=C2N)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2845161.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2845162.png)

![(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2845164.png)
![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride](/img/structure/B2845165.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2845166.png)


